5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-7(10)3-12-9-8(5)6(4-13)2-11-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCJWOPNWCFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylation reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: 5-Azido-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry
- Protein Kinase Inhibitors : The compound is being investigated as a synthetic intermediate for azaindole-based protein kinase inhibitors. These inhibitors have potential therapeutic applications in cancer treatment due to their ability to modulate signaling pathways involved in cell proliferation and survival .
- Anticancer Agents : Studies have shown that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound contribute to its bioactivity, making it a candidate for further development as an anticancer agent .
Material Science
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films enhances its utility in electronic applications .
- Polymer Chemistry : Due to its reactive aldehyde group, it can be used in polymerization reactions to create functionalized polymers with tailored properties for specific applications in coatings and adhesives .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of substrates and disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The bromine atom (electron-withdrawing) in the hypothetical compound enhances electrophilic substitution reactivity compared to methyl-substituted derivatives (e.g., Compound 22) .
- Steric Effects : The 4-methyl group in the target compound may reduce reactivity at position 3 compared to unsubstituted analogues like Compound 9 .
- Functionalization Potential: The aldehyde group enables diverse derivatization (e.g., Grignard addition in Compound 12, ), whereas tosylated derivatives (Compound 10) improve stability for further cross-coupling .
Pharmacological and Material Science Relevance
- Dopamine D4 Receptor Antagonists : highlights pyrrolo[2,3-b]pyridines as scaffolds for selective D4 antagonists (e.g., L-750,667, Ki = 0.51 nM). The bromine and aldehyde groups in the target compound could similarly enhance binding affinity or selectivity .
- Material Science Applications : Bis-heterocyclic derivatives () demonstrate utility as sulfur/nitrogen-containing materials. The methyl group in the target compound may modulate solubility or crystallinity compared to halogenated analogues .
Reactivity and Stability Comparisons
- Suzuki Coupling : Bromine at position 5 (as in Compound 9) facilitates cross-coupling with arylboronic acids (e.g., Compound 11), whereas methyl groups at position 4 may hinder such reactions due to steric hindrance .
- Oxidative Stability : Tosyl-protected derivatives (Compound 10) exhibit greater stability under basic conditions compared to unprotected aldehydes .
Biological Activity
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7BrN2
- IUPAC Name : 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
- CAS Number : 1150617-52-9
- Physical Form : Solid
The compound features a pyrrole ring fused to a pyridine structure, which is significant for its biological interactions. The presence of the bromine atom and the aldehyde group may influence its reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. Although specific data on this compound is limited, related compounds have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrrole derivative A | MRSA | 0.13 - 0.255 |
| Pyrrole derivative B | MSSA | 0.125 |
| Pyrrole derivative C | E. coli | 3.12 - 12.5 |
These compounds demonstrated superior efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin .
Antifungal Activity
Pyrrole-containing compounds have also been explored for their antifungal properties. For example, derivatives similar to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been evaluated against Candida species with varying degrees of success. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Research indicates that pyrrole derivatives can exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, compounds derived from pyrrole scaffolds have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound D | CDK2 | 0.36 |
| Compound E | CDK9 | 1.8 |
These findings suggest that modifications to the pyrrole structure could enhance selectivity and potency against cancer cells .
Case Studies
-
Antibacterial Evaluation :
A study assessed the antibacterial activity of several pyrrole derivatives, including those similar to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine against MRSA and MSSA. Results indicated that certain modifications significantly improved MIC values compared to standard treatments . -
Anticancer Mechanism Investigation :
In vitro studies on pyrrole derivatives showed that they could effectively inhibit cellular proliferation in human cancer cell lines such as HeLa and HCT116 by inducing apoptosis through CDK inhibition .
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
Answer:
The synthesis typically involves sequential bromination and formylation. A validated approach includes:
- Bromination : Reacting 4-methyl-1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at the 5-position .
- Formylation : Using the Vilsmeier-Haack reaction (POCl₃/DMF) to install the aldehyde group at the 3-position. Reaction optimization (e.g., stoichiometry, temperature) is critical to avoid over-oxidation .
Key Validation : Monitor intermediates via TLC and confirm purity by HPLC (>95%).
Advanced: How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?
Answer:
The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : React with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 105°C .
- Mechanistic Insight : Optimize catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos for sterically hindered substrates) to improve yields.
Data Analysis : Compare coupling efficiency using ¹H NMR integration and LC-MS to detect side products (e.g., dehalogenation) .
Basic: What analytical techniques are recommended for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at δ ~10.0 ppm, pyrrolo-pyridine protons at δ 8.5–9.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: 269.0 for C₉H₆BrN₂O).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methyl positioning) .
Advanced: How can computational modeling predict reactivity or biological activity?
Answer:
- DFT Calculations : Map Fukui indices to identify electrophilic/nucleophilic sites for substitution or cycloaddition reactions .
- Molecular Docking : Screen against FGFR1/2 kinases (PDB: 3TT0) to predict binding affinity. Use AutoDock Vina with AMBER force fields to model interactions (e.g., aldehyde as a hydrogen-bond acceptor) .
Case Study : Compare predicted vs. experimental IC₅₀ values for FGFR inhibition to refine computational models.
Basic: How is the compound’s solubility and stability optimized for biological assays?
Answer:
- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) with <0.1% Tween-80 to prevent aggregation .
- Stability : Store at -20°C under argon; monitor degradation via HPLC (e.g., aldehyde oxidation to carboxylic acid) over 72 hours .
Advanced: What strategies address contradictory bioactivity data in cancer cell lines?
Answer:
- Dose-Response Curves : Test across multiple cell lines (e.g., HCT116, MCF7) with varying FGFR expression levels .
- Off-Target Analysis : Use kinome-wide profiling (e.g., KinomeScan) to rule out non-specific kinase inhibition .
Troubleshooting : Correlate IC₅₀ discrepancies with metabolic stability (e.g., CYP450-mediated degradation).
Basic: How are substitution reactions at the aldehyde group optimized?
Answer:
- Reductive Amination : React with primary amines (e.g., benzylamine) using NaBH₃CN in methanol (0°C to RT) to form secondary amines .
- Wittig Olefination : Use Ph₃P=CHCO₂Et to introduce α,β-unsaturated esters. Monitor stereochemistry via NOESY .
Advanced: What methods resolve synthetic challenges in regioselective functionalization?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
